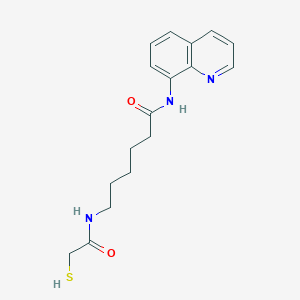![molecular formula C10H20CuN2O6 B12893709 Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper CAS No. 93940-93-3](/img/structure/B12893709.png)
Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper: is a coordination compound with the molecular formula C10H22CuN2O6 This compound is known for its unique structure, where two N-(2-hydroxyethyl)-N-methylglycine ligands are coordinated to a central copper ion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper typically involves the reaction of copper(II) salts with N-(2-hydroxyethyl)-N-methylglycine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired coordination complex. The reaction can be represented as follows:
[ \text{Cu}^{2+} + 2 \text{N-(2-hydroxyethyl)-N-methylglycine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions: Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it changes its oxidation state.
Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced.
Substitution: Ligand substitution reactions can occur, where the N-(2-hydroxyethyl)-N-methylglycine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using other ligands like ethylenediamine or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while reduction may yield copper(I) complexes.
科学研究应用
Chemistry: In chemistry, Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper is used as a catalyst in various organic reactions. Its unique coordination environment makes it suitable for facilitating reactions such as oxidation and reduction.
Biology: The compound has potential applications in biological studies, particularly in understanding the role of copper in biological systems. It can be used as a model compound to study copper’s interaction with biomolecules.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and delivery systems.
Industry: Industrially, the compound is used in the production of advanced materials and as a component in various chemical processes. Its stability and reactivity make it valuable in manufacturing and material science.
作用机制
The mechanism of action of Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper involves its interaction with molecular targets through coordination chemistry. The copper ion can form bonds with various atoms in target molecules, facilitating chemical reactions. The pathways involved include:
Coordination to Biomolecules: The copper ion can coordinate to nitrogen and oxygen atoms in biomolecules, affecting their structure and function.
Redox Reactions: The copper center can participate in redox reactions, altering the oxidation state of the compound and its targets.
相似化合物的比较
- Bis[N-(2-hydroxyethyl)-N-methylglycinato]nickel
- Bis[N-(2-hydroxyethyl)-N-methylglycinato]zinc
- Bis[N-(2-hydroxyethyl)-N-methylglycinato]cobalt
Uniqueness: Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper is unique due to its specific coordination environment and the properties imparted by the copper ion. Compared to similar compounds with different metal centers, the copper complex exhibits distinct redox behavior and catalytic activity, making it particularly valuable in various applications.
属性
| 93940-93-3 | |
分子式 |
C10H20CuN2O6 |
分子量 |
327.82 g/mol |
IUPAC 名称 |
copper;2-[2-hydroxyethyl(methyl)amino]acetate |
InChI |
InChI=1S/2C5H11NO3.Cu/c2*1-6(2-3-7)4-5(8)9;/h2*7H,2-4H2,1H3,(H,8,9);/q;;+2/p-2 |
InChI 键 |
BDQISSMRUIKHCF-UHFFFAOYSA-L |
规范 SMILES |
CN(CCO)CC(=O)[O-].CN(CCO)CC(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













